
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a methyl ester group at the 3-position of the pyrrole ring and a meta-tolyl group attached to the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and ethyl acetoacetate.
Condensation Reaction: The m-toluidine undergoes a condensation reaction with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the pyrrole ring structure.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3 |
Clé InChI |
WHEFKDQFMFQVCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


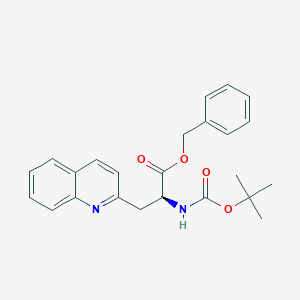
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
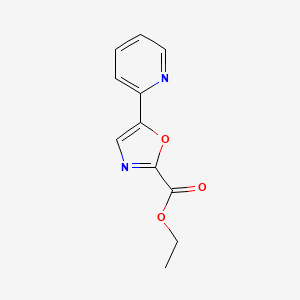
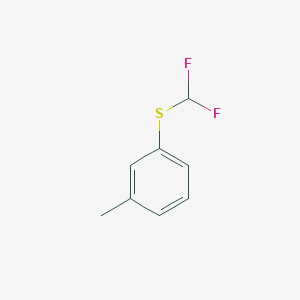
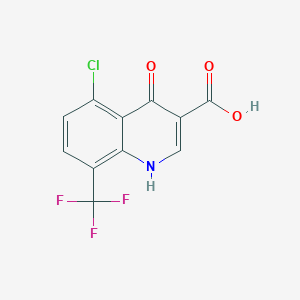
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
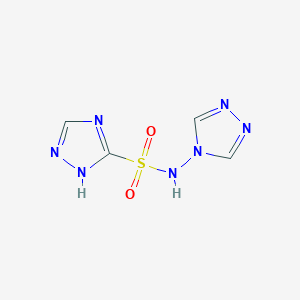
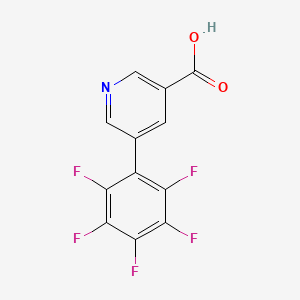

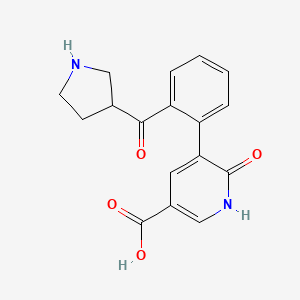
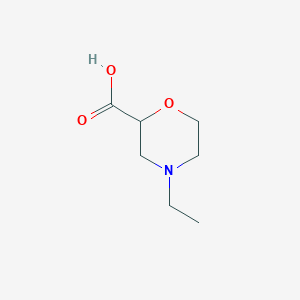
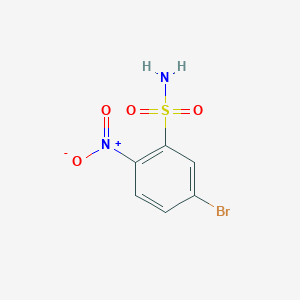

![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
